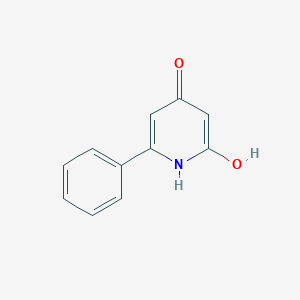
2(1H)-Pyridone, 4-hydroxy-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridone, 4-hydroxy-6-phenyl-, also known as 2(1H)-Pyridone, 4-hydroxy-6-phenyl-, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyridone, 4-hydroxy-6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridone, 4-hydroxy-6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Properties:
The compound exhibits a range of pharmacological activities, including:
- Anticancer Activity: Studies have shown that derivatives of 2(1H)-Pyridone can inhibit the growth of various cancer cell lines. For example, N-phenyl-4-hydroxy-6-methyl-2-quinolone derivatives demonstrated significant inhibitory effects against human colorectal adenocarcinoma cell lines with IC50 values ranging from 13 µM to 337 µM, indicating their potential as anticancer agents .
- Antimicrobial Effects: Pyridinone derivatives have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics .
Synthesis and Structure-Activity Relationship:
Research indicates that modifications to the phenyl group and other substituents on the pyridinone core can significantly influence biological activity. For instance, the introduction of halogens or alkoxy groups has been associated with enhanced potency against specific targets .
Agricultural Applications
Phytotoxic Activity:
The compound has been evaluated for its phytotoxic effects on various plant species. In a study assessing the impact on Ipomoea grandifolia and Cucumis sativus, certain derivatives showed selective activity against dicotyledonous species at specific concentrations, suggesting potential applications as herbicides or growth regulators in agriculture .
Chemical Synthesis
Multicomponent Reactions:
2(1H)-Pyridone is often synthesized through multicomponent reactions (MCRs), which allow for the efficient creation of complex structures with diverse biological activities. These methods are advantageous for producing libraries of compounds for screening in drug discovery .
Table 1: Biological Activities of 2(1H)-Pyridone Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Phenyl-4-hydroxy-6-methyl-2-quinolone | Contains a quinolone core | Anticancer (IC50 values: 13 µM - 337 µM) |
| 4-Hydroxycoumarin | Coumarin structure with hydroxyl group | Anticoagulant, anti-inflammatory effects |
| Pyrano[3,2-c]quinolone | Fused ring system | Antimicrobial properties |
Table 2: Phytotoxic Effects on Various Plant Species
| Compound Name | Target Species | Effective Concentration (mol/g) | Observed Effect |
|---|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one | Ipomoea grandifolia | 6.7×10−8 | Significant growth inhibition |
| Cucumis sativus | 6.7×10−8 | Moderate growth inhibition |
Case Studies
Case Study 1: Anticancer Activity Assessment
A series of N-substituted pyridinones were synthesized and evaluated for their anticancer properties against colorectal cancer cell lines. The study revealed that certain modifications led to increased cytotoxicity, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Agricultural Application Testing
In a controlled experiment, various derivatives were tested for their phytotoxic effects on selected plant species. The results indicated that specific compounds could serve as effective herbicides, particularly against dicots, paving the way for further research into their agricultural applications .
Propiedades
Número CAS |
17424-17-8 |
|---|---|
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
4-hydroxy-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |
Clave InChI |
HWBYIZIHSOFIDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)O |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
Sinónimos |
4-Hydroxy-6-phenyl-2(1H)-pyridone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















